molecular formula C11H17NO2 B2904614 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine CAS No. 94823-73-1

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine

Cat. No.: B2904614
CAS No.: 94823-73-1
M. Wt: 195.262
InChI Key: ZSMOEKWZGBXRLG-UHFFFAOYSA-N
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Description

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is structurally related to other phenethylamines, which are known to affect the central nervous system.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a psychoactive agent.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

2C-D is a psychedelic drug that is sometimes used as an entheogen . It has high affinity with the 5-HT 2A receptor . Evidence indicates phenethylamines can directly alter the microtubule cytoskeleton .

Safety and Hazards

2C-D is a controlled substance in several countries . It has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

Future Directions

The 2-phenethylamine motif, which includes 2C-D, is widely present in nature and has a central role in medicinal chemistry . Future research will include both a complementary report covering 2C-D and other 2-phenethylamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves the reduction of substituted β-nitrostyrenes. This can be achieved using a sodium borohydride and copper(II) chloride system, which allows for the reduction of the nitrostyrene to the corresponding phenethylamine in a one-pot procedure . Another method involves the Friedel-Crafts reaction of 4-dimethoxy benzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone, which then reacts with methenamine to produce alpha-amino-2,5-dimethoxy acetophenone. This intermediate is then reduced to yield 2,5-dimethoxyphenethylamine .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of readily available raw materials and mild reaction conditions makes these methods suitable for industrial applications. The process involves routine operations and avoids the need for expensive reagents, making it cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group, often using halogenating agents or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in the presence of copper(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding quinones, while reduction typically yields the primary amine.

Comparison with Similar Compounds

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is structurally similar to other phenethylamines, such as:

These compounds share a common phenethylamine backbone but differ in their substitution patterns, leading to variations in their pharmacological effects and applications.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOEKWZGBXRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCN)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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